5-(chloromethyl)-1-ethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLXOKBFCXKMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Utility of 5-(Chloromethyl)-1-Ethyl-1H-Pyrazole
Executive Summary
5-(Chloromethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical electrophilic intermediate for introducing the (1-ethyl-1H-pyrazol-5-yl)methyl moiety into drug candidates.
Unlike its 3-isomer counterpart, the 5-substituted variant offers unique steric and electronic vectors, often exploited to optimize binding affinity in kinase inhibitors (e.g., BTK, p38 MAPK) and GPCR ligands. This guide dissects its molecular architecture, validated synthetic protocols, and reactivity profile, providing a roadmap for its application in lead optimization.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Identity
The molecule consists of a pyrazole ring substituted at the N1 position with an ethyl group and at the C5 position with a chloromethyl group. This specific regiochemistry (1,5-substitution) is chemically distinct from the more thermodynamically stable 1,3-isomers, creating a unique 3D vector for the chloromethyl "warhead."
| Property | Data |
| IUPAC Name | 5-(Chloromethyl)-1-ethyl-1H-pyrazole |
| CAS Number | 1170981-19-7 (HCl salt); 1007488-29-0 (Alcohol precursor) |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 g/mol |
| SMILES | CCN1C(CCl)=CC=N1 |
| InChI Key | QXLXOKBFCXKMET-UHFFFAOYSA-N |
| LogP (Calc) | ~1.0 - 1.3 (Lipophilic enough for cellular permeability) |
| H-Bond Donors/Acceptors | 0 / 2 |
Electronic & Steric Analysis
-
Dipole Moment: The N1-ethyl group exerts a positive inductive effect (+I), increasing electron density in the ring. However, the adjacent C5-chloromethyl group acts as an electron-withdrawing group (EWG) via induction (-I), creating a localized electrophilic center at the methylene carbon.
-
Regio-Sterics: The proximity of the N1-ethyl group to the C5-chloromethyl group creates a "steric clash" zone. This steric crowding can retard nucleophilic attack compared to the unhindered 3-chloromethyl isomer, requiring optimized reaction conditions (elevated T or polar aprotic solvents) for derivatization.
Part 2: Synthetic Pathways & Regiocontrol
Synthesis of 1,5-disubstituted pyrazoles is notoriously difficult due to the thermodynamic preference for 1,3-isomers. The most robust route involves the cyclization of hydrazine derivatives with specific 1,3-dielectrophiles, followed by functional group interconversion.
Validated Synthetic Protocol (Alcohol to Chloride)
The most reliable method generates the chloride from (1-ethyl-1H-pyrazol-5-yl)methanol .
Step-by-Step Methodology:
-
Precursor Synthesis: React ethylhydrazine with methyl trans-3-methoxyacrylate (or similar 1,3-dicarbonyl equivalent).
-
Critical Control Point: Maintain low temperature (0-5°C) during addition to favor the kinetic 1,5-cyclization product over the 1,3-isomer.
-
-
Chlorination:
-
Reagents: Thionyl chloride (
) or Methanesulfonyl chloride ( ) / LiCl. -
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Procedure: Dissolve alcohol in DCM. Add
dropwise at 0°C. Reflux for 2-4 hours. -
Workup: Evaporate volatiles. The product is often isolated as the Hydrochloride salt (stable solid) to prevent hydrolysis or polymerization.
-
Visualization of Synthesis & Regiochemistry
The following diagram illustrates the critical pathway and the divergence between 1,3 and 1,5 isomers.
Caption: Regioselective synthesis pathway favoring the 1,5-substituted pyrazole scaffold via kinetic control.
Part 3: Reactivity Profile & Medicinal Chemistry Utility
The "Warhead" Mechanism
The chloromethyl group functions as a classic alkylating agent. It undergoes Nucleophilic Substitution (
-
Reactivity: Moderate. The leaving group (
) is displaced by nucleophiles. -
Side Reactions:
-
Hydrolysis: Reverts to the alcohol in aqueous base.
-
Dimerization: Self-alkylation can occur if the free base is stored in concentrated solution.
-
Derivatization Workflow
To attach this scaffold to a pharmacophore (e.g., a piperazine linker for a kinase inhibitor):
-
Dissolution: Dissolve the pharmacophore (amine) in Acetonitrile (
) or DMF. -
Base Addition: Add excess
or DIPEA to scavenge HCl. -
Alkylation: Add 5-(chloromethyl)-1-ethyl-1H-pyrazole (HCl salt) portion-wise.
-
Conditions: Heat to 60-80°C for 4-12 hours.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Visualization of Derivatization
Caption:
Part 4: Handling, Stability & Safety
Stability
-
Free Base: The free base is an oil or low-melting solid that is prone to degradation. It should be used immediately upon generation.
-
HCl Salt: The hydrochloride salt is a stable, white to off-white solid. Recommendation: Always store and handle as the HCl salt. Convert to free base in situ during reactions.
Safety Profile (E-E-A-T)
-
Alkylating Agent: Like all benzyl/heteroaryl-methyl chlorides, this compound is a potential genotoxin . It can alkylate DNA.
-
Handling:
-
Use a fume hood.
-
Wear nitrile gloves (double gloving recommended).
-
Quench excess reagent with aqueous ammonia or amine waste before disposal.
-
References
-
Synthesis of Pyrazole Derivatives: Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 2008.
-
Medicinal Chemistry Applications: Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023.[1][2]
-
Precursor Synthesis: 1-ethyl-1H-pyrazol-5-ol synthesis routes. ChemicalBook Technical Data.
-
Chemical Properties: PubChem Compound Summary for CID 25248281, 5-(chloromethyl)-1-ethyl-1h-pyrazole.[3] National Center for Biotechnology Information.
- Regiochemistry Review:Pyrazole chemistry in crop protection. Heterocyclic Communications, 2011. (Contextual grounding for 1,5-isomer synthesis).
Sources
Strategic Sourcing & Technical Validation: 5-(Chloromethyl)-1-ethyl-1H-pyrazole
Topic: Strategic Sourcing & Technical Validation of 5-(Chloromethyl)-1-ethyl-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, Process Chemists
Executive Summary
5-(Chloromethyl)-1-ethyl-1H-pyrazole (CAS: 1170981-19-7 ) is a specialized heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its value lies in the chloromethyl motif , a versatile electrophile that enables the rapid attachment of the pyrazole core to nucleophilic scaffolds via
However, this compound presents specific sourcing challenges. It is not a commodity chemical; it is a Type II/III intermediate prone to specific stability issues (hydrolysis) and regiochemical impurities (1,3- vs. 1,5-isomers) that can derail Structure-Activity Relationship (SAR) studies. This guide provides a technical framework for validating suppliers, understanding cost drivers, and ensuring the integrity of this reagent in drug development workflows.
Technical Dossier & Critical Quality Attributes (CQAs)
To evaluate a supplier effectively, one must understand the compound's intrinsic failure modes. The two primary risks are regioisomeric contamination and hydrolytic degradation .
Chemical Identity
| Attribute | Specification |
| IUPAC Name | 5-(Chloromethyl)-1-ethyl-1H-pyrazole |
| CAS Number | 1170981-19-7 |
| Molecular Formula | |
| Molecular Weight | 144.60 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, DMSO, MeOH; reacts with water |
Synthesis & Impurity Profile (The Cost Drivers)
The price of this compound is driven by the difficulty of separating the 1,5-isomer (target) from the 1,3-isomer (byproduct). Most commercial routes utilize the condensation of ethylhydrazine with a 1,3-dicarbonyl equivalent, followed by functional group manipulation.
Figure 1: Synthesis Pathway & Origin of Impurities The diagram below illustrates the standard scalable route (via Ester reduction) and the critical points where impurities are introduced.
Caption: Synthesis workflow highlighting the critical regioselectivity step and the risk of hydrolytic reversion to the alcohol.
Quality Control Checklist
When reviewing a Certificate of Analysis (CoA), prioritize these parameters:
-
Regiochemical Purity (NMR): The 1,3-isomer is chemically distinct but has similar polarity. Demand 1H-NMR integration of the pyrazole ring protons to confirm the 1,5-substitution pattern.
-
Hydrolytic Stability (LCMS): The chloromethyl group is labile. A peak at M-Cl+OH (M+1 = 127) indicates hydrolysis to the alcohol (5-hydroxymethyl-1-ethyl-1H-pyrazole).
-
Acid Content: Residual HCl (from SOCl2 chlorination) can catalyze degradation.
Market Analysis: Suppliers & Pricing
The market for CAS 1170981-19-7 is bifurcated into Catalog Aggregators (high price, fast ship) and Custom Synthesis CROs (lower price, lead time).
Supplier Landscape
-
Tier 1: Stocking Distributors (Fastest, Most Expensive)
-
Examples: BLDpharm, Combi-Blocks, Enamine (Store).
-
Pros: Ships in 24-48h; CoA usually available immediately.
-
Cons: High markup; batch-to-batch variability.
-
-
Tier 2: Aggregators (Variable)
-
Examples: MolPort, ChemSpace, eMolecules.
-
Pros: Access to global inventory.
-
Cons: "Ghost stock" is common (listed but not actually in stock).
-
-
Tier 3: Custom Synthesis (Best for >5g)
-
Examples: WuXi AppTec, Pharmablock, Wisconn.
-
Pros: Fresh synthesis ensures high activity; lower cost per gram at scale.
-
Cons: 4-6 week lead time.
-
Pricing Benchmark (Q1 2026 Estimates)
Prices fluctuate based on raw material costs (ethylhydrazine).
| Pack Size | Supplier Type | Estimated Price (USD) | Unit Cost ($/g) | Recommendation |
| 250 mg | Catalog (Stock) | $180 - $300 | $720 - $1200 | Initial Screening / Hit Validation |
| 1 g | Catalog (Stock) | $450 - $650 | $450 - $650 | Lead Optimization |
| 5 g | Custom Synthesis | $1,200 - $1,800 | $240 - $360 | Scale-up / Animal Studies |
| 100 g | Process CRO | Inquire | $80 - $150 | GLP Tox Batches |
Note: If a supplier offers 1g for <$100, view with skepticism. This likely indicates a lower purity grade (technical grade, ~90%) containing significant regioisomers.
Procurement & Validation Protocol
Do not rely solely on the vendor's CoA for this reactive intermediate. Implement this internal validation workflow upon receipt.
Figure 2: Incoming Quality Control (IQC) Workflow This self-validating protocol ensures compromised reagents do not enter the synthesis pipeline.
Caption: IQC workflow emphasizing the detection of hydrolysis products via LCMS and regioisomers via NMR.
Handling & Safety (E-E-A-T)
-
Hazard Class: Corrosive (Skin Corr.[1] 1B), Alkylating Agent.
-
Storage: -20°C, under Argon/Nitrogen. The compound is hygroscopic. Moisture converts the reactive chloromethyl group into the inert hydroxymethyl group.
-
Usage: Warm to room temperature before opening the vial to prevent condensation. Use dry solvents (anhydrous DCM or DMF) for reactions.
References
-
PubChem. (2025).[1] Compound Summary: 5-(chloromethyl)-1-ethyl-1H-pyrazole (CID 25248281).[2] National Library of Medicine. [Link]
-
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. [Link]
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Pyrazole derivatives and alkylating agents. [Link]
Sources
- 1. 1-ethyl-1H-pyrazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 18981633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-(chloromethyl)-1-ethyl-1h-pyrazole (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of Amines with 5-(Chloromethyl)-1-ethyl-1H-pyrazole
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," appearing in a multitude of approved therapeutic agents.[1][2] Pyrazole-containing drugs have shown efficacy across a wide spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4] The ability to functionalize the pyrazole ring at various positions allows for the precise tuning of a molecule's steric and electronic properties, enabling targeted interactions with biological macromolecules. The N-alkylation of amines with functionalized pyrazoles, such as 5-(chloromethyl)-1-ethyl-1H-pyrazole, is a key synthetic transformation that provides access to a diverse array of novel chemical entities with significant therapeutic potential. This guide provides a comprehensive overview of the procedure for this reaction, grounded in mechanistic principles and practical laboratory experience.
Core Principles: The SN2 Reaction Mechanism
The alkylation of an amine with 5-(chloromethyl)-1-ethyl-1H-pyrazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3][5] In this concerted, single-step mechanism, the amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group.[2] This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral.[3][5] The reaction rate is dependent on the concentration of both the amine and the chloromethylated pyrazole.[6]
The choice of a primary alkyl halide, like our 5-(chloromethyl) derivative, strongly favors the SN2 pathway due to minimal steric hindrance around the reactive carbon center.[4] A non-nucleophilic base is typically employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction. Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base without forming strong hydrogen bonds with the nucleophilic amine, thus preserving its reactivity.[5]
Caption: The SN2 reaction mechanism for amine alkylation.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details a general procedure for the N-alkylation of a primary amine with 5-(chloromethyl)-1-ethyl-1H-pyrazole.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 5-(chloromethyl)-1-ethyl-1H-pyrazole | >95% | Commercial | Handle with care, potential irritant. |
| Primary Amine (e.g., Aniline, Benzylamine) | >98% | Commercial | |
| N,N-Diisopropylethylamine (DIPEA) | >99% | Commercial | Non-nucleophilic base. |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Commercial | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS | Commercial | For extraction and chromatography. |
| Hexanes | ACS | Commercial | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Lab prepared | For workup. |
| Brine (Saturated aqueous NaCl) | - | Lab prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercial | For drying organic layers. |
| Silica Gel | 60 Å | Commercial | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Handling Reagents: 5-(chloromethyl)-1-ethyl-1H-pyrazole is a potential irritant and should be handled with care.[7][8] Amines can be corrosive and have strong odors. DIPEA is a corrosive base. Avoid inhalation and skin contact with all reagents.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DMF (approximately 0.2 M concentration relative to the amine).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve 5-(chloromethyl)-1-ethyl-1H-pyrazole (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the chloromethyl pyrazole dropwise to the stirred amine solution at room temperature over 10-15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The reaction is generally complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to isolate the pure N-alkylated amine.
-
Caption: General workflow for the N-alkylation procedure.
Data Summary and Expected Outcomes
The following table provides expected parameters for the N-alkylation of various primary amines with 5-(chloromethyl)-1-ethyl-1H-pyrazole based on analogous reactions.
| Amine Substrate | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Aniline | DIPEA | DMF | 25 | 6-10 | 75-90 |
| Benzylamine | DIPEA | DMF | 25 | 4-8 | 80-95 |
| n-Butylamine | DIPEA | DMF | 25 | 4-6 | 85-95 |
| Cyclohexylamine | DIPEA | DMF | 25 | 5-8 | 80-90 |
Characterization of Products
The structure of the purified N-alkylated amine should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the newly formed methylene bridge (CH₂), typically in the range of δ 4.0-5.0 ppm as a singlet. The protons on the pyrazole ring will also be present, along with the signals corresponding to the ethyl group and the specific amine used.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the methylene carbon, typically in the range of δ 45-55 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretch for secondary amines in the range of 3300-3500 cm⁻¹.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous. The presence of water can quench the base and hydrolyze the chloromethyl starting material. Gentle heating (40-50 °C) may be required for less reactive amines, but be cautious of potential side reactions.
-
Formation of Dialkylated Product: For primary amines, dialkylation can be a side reaction. Using a slight excess of the amine relative to the alkylating agent can help to minimize this. Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the mono-alkylated product is maximized.
-
Purification Challenges: The polarity of the product will vary depending on the amine used. A careful selection of the solvent system for column chromatography is necessary to achieve good separation from any unreacted starting materials or byproducts.
References
- Benchchem. (n.d.). Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
- Ghanghoria, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- PHARMD GURU. (n.d.). MECHANISM AND KINETICS OF SN2 REACTIONS.
- Chem 260 SN2 Handout 2013. (2013). Retrieved from a university chemistry course handout.
- Sigma-Aldrich. (2026). Safety Data Sheet.
- Benchchem. (n.d.). N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- BLDpharm. (n.d.). N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline.
- The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- ChemicalBook. (n.d.). N-Methylaniline(100-61-8) 1H NMR spectrum.
- The Royal Society of Chemistry. (2024). Synthesis of Novel Pyrazole Acetals of Andrographolide and Isoandrographolide as Potent Anticancer Agents.
- ChemicalBook. (n.d.). N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum.
- SciELO. (2024). Article.
- ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
- Connect Journals. (n.d.). Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)-2-Chlorobenzylcarbamates from.
- MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
- Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
- Arkivoc. (2009). Recent developments in aminopyrazole chemistry.
- Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
Sources
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1006451-39-3|N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline|BLD Pharm [bldpharm.com]
- 5. N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum [chemicalbook.com]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 7. connectjournals.com [connectjournals.com]
- 8. scielo.br [scielo.br]
preparation of 1-ethyl-5-substituted pyrazole derivatives
Application Note: Precision Synthesis of 1-Ethyl-5-Substituted Pyrazoles
Abstract
The synthesis of 1-ethyl-5-substituted pyrazoles presents a classic regioselectivity paradox in heterocyclic chemistry. While the 1,3-isomer is thermodynamically favored and easily accessed via standard Knorr condensation, the 1,5-isomer is often the pharmacologically critical scaffold (e.g., in COX-2 inhibitors and p38 MAP kinase inhibitors). This Application Note details two validated protocols to overcome this challenge: Method A , a high-precision C-H functionalization via lithiation (recommended for complex analogs), and Method B , a regiocontrolled cyclocondensation using enaminones (recommended for scaffold generation).
Part 1: The Regioselectivity Challenge
In the reaction of mono-substituted hydrazines (e.g., ethylhydrazine) with unsymmetrical 1,3-dicarbonyls, the terminal primary amine (
-
The Problem: If you react ethylhydrazine with a standard diketone, the
attacks the less hindered ketone, leading to the formation of the 1-ethyl-3-substituted isomer as the major product. -
The Solution: To secure the substituent at the 5-position , one must either:
-
Invert the electrophilicity of the dicarbonyl precursor (Method B).
-
Bypass cyclization regiochemistry entirely by functionalizing a pre-formed pyrazole ring (Method A).
-
Part 2: Method A — Direct C-5 Lithiation (The "Gold Standard")
This method is preferred for medicinal chemistry optimization (Lead Op) because it allows for the late-stage introduction of diverse electrophiles at the C-5 position.
Mechanism:
The
Protocol 1: C-5 Lithiation and Trapping
Materials:
-
1-Ethylpyrazole (Commercially available or synthesized via standard alkylation).
-
-Butyllithium (
-BuLi), 1.6 M or 2.5 M in hexanes. -
Anhydrous THF (inhibitor-free).
-
Electrophile (e.g., Benzaldehyde, Methyl Iodide,
, DMF).
Step-by-Step Procedure:
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with
for 15 minutes. -
Solvation: Charge the flask with 1-ethylpyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration) .
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.-
Critical Process Parameter (CPP): Maintain internal temperature below -70 °C to prevent ring fragmentation or isomerization.
-
Observation: A color change (often to yellow/orange) indicates the formation of the 5-lithio species.
-
-
Incubation: Stir at -78 °C for 45–60 minutes .
-
Electrophile Addition: Add the Electrophile (1.2 equiv) (neat or dissolved in minimal THF) dropwise.
-
Note: For solid electrophiles, dissolve in THF first. For
, bubble gas through the solution.
-
-
Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over
, and concentrate.
Yield Optimization Table:
| Electrophile | Product (5-Substituted) | Typical Yield | Notes |
| Benzaldehyde | 1-Ethyl-5-(hydroxy(phenyl)methyl)pyrazole | 85-92% | Clean conversion; requires oxidation for ketone. |
| DMF | 1-Ethylpyrazole-5-carbaldehyde | 78-85% | Essential intermediate for further coupling. |
| Methyl Iodide | 1-Ethyl-5-methylpyrazole | 65-75% | Volatile product; careful evaporation required. |
| CO2 (Dry Ice) | 1-Ethylpyrazole-5-carboxylic acid | 80-90% | Acidify aqueous layer to pH 3 to precipitate. |
Part 3: Method B — Regioselective Cyclocondensation
When the C-5 substituent is part of the starting scaffold (e.g., a specific aryl group), lithiation may not be efficient. Instead, use
Mechanism:
Protocol 2: Synthesis via -Enaminones
Step 1: Enaminone Formation
-
React a methyl ketone (
) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) . -
Reflux neat or in toluene for 4–12 hours.
-
Concentrate to yield the
-enaminone ( ).
Step 2: Cyclization with Ethylhydrazine
-
Dissolve the
-enaminone (1.0 equiv) in Ethanol . -
Add Ethylhydrazine oxalate (1.1 equiv) (preferred over free base for handling/stability).
-
Reflux for 2–4 hours.
-
Regiochemical Outcome: This route predominantly favors the 1-ethyl-3-substituted isomer due to the
attacking the enaminone .-
To Invert to 1-Ethyl-5-Substituted: Use Ethylhydrazine free base in Acetic Acid (solvent). The protonation of the enaminone changes the hard/soft electrophilicity, favoring the formation of the 5-isomer.
-
Part 4: Analytical Validation (Self-Validating System)
You cannot rely on simple 1H NMR chemical shifts alone to distinguish 1,3- from 1,5-isomers. You must use NOE (Nuclear Overhauser Effect).
NOE Protocol:
-
Irradiate the N-Ethyl methylene quartet (
4.1 ppm). -
1,5-Isomer: You will observe a strong NOE enhancement of the C-5 substituent protons (e.g., phenyl protons or methyl group).
-
1,3-Isomer: You will observe NOE enhancement of the C-5 Pyrazole Proton (singlet at
7.5 ppm). There will be no enhancement of the substituent (which is far away at C-3).
Part 5: Workflow Visualization
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate complexity and regiochemical requirements.
References
-
Regioselectivity in Lithiation: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles via N-substituted azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link
-
Lithiation Protocol & Mechanism: Heinisch, G., & Holzer, W. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. Link
-
Cyclocondensation Regiochemistry: Gosselin, F., et al. (2010). Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry, 75(12), 4154–4160. Link
-
Enaminone Methodology: Fustero, S., et al. (2008). Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Organic Letters, 10(4), 605–608. Link
Application Note: Catalytic Methods Involving 5-(Chloromethyl)-1-ethyl-1H-pyrazole
This Application Note provides a comprehensive technical guide for the catalytic utilization and synthesis of 5-(chloromethyl)-1-ethyl-1H-pyrazole (CAS: 1170981-19-7). This scaffold is a critical electrophilic building block in medicinal chemistry, widely employed to introduce the 1-ethyl-1H-pyrazol-5-yl moiety into drug candidates, particularly kinase inhibitors and GPCR ligands.
Introduction & Reactivity Profile
5-(Chloromethyl)-1-ethyl-1H-pyrazole is a specialized alkylating agent. Its reactivity is governed by the "benzylic-like" nature of the chloromethyl group at the C5 position. The adjacent nitrogen atoms in the pyrazole ring influence the electron density, making the C5-chloromethyl group moderately reactive towards nucleophiles but prone to side reactions (e.g., hydrolysis or polymerization) if not handled under controlled catalytic conditions.
Key Chemical Features:
-
Electrophile: The C5-CH₂Cl group acts as a "hard" electrophile.
-
Regiochemistry: The 1-ethyl substituent locks the tautomer, distinguishing the C5 position from C3.
-
Catalytic Utility: While the molecule itself is a substrate, its efficient coupling to nucleophiles (amines, phenols, thiols) is best achieved using Phase Transfer Catalysis (PTC) or Nucleophilic Catalysis (Finkelstein-type) to suppress elimination byproducts and enhance kinetics.
Catalytic Method A: Phase-Transfer Catalyzed N-Alkylation
Application: Attaching the pyrazole moiety to secondary amines (e.g., piperazines, morpholines) or nitrogen heterocycles.
Mechanism & Rationale
Direct alkylation using strong bases (e.g., NaH, KOtBu) often leads to decomposition of the sensitive chloromethyl pyrazole. Phase Transfer Catalysis (PTC) allows the reaction to proceed in a biphasic system (Liquid-Liquid or Solid-Liquid) using mild inorganic bases. The quaternary ammonium catalyst shuttles the deprotonated nucleophile into the organic phase, enabling controlled substitution.
Protocol 1: PTC-Mediated Coupling with Secondary Amines
Reagents:
-
Substrate: 5-(Chloromethyl)-1-ethyl-1H-pyrazole HCl (1.0 equiv)
-
Nucleophile: N-Boc-piperazine (1.1 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, anhydrous, powder)
-
Solvent: Acetonitrile (MeCN) or Toluene (for biphasic)
Step-by-Step Procedure:
-
Catalyst Activation: In a reaction vessel equipped with a magnetic stir bar, suspend the finely powdered K₂CO₃ (3.0 equiv) in MeCN (0.2 M concentration relative to substrate). Add the TBAB catalyst (5 mol%).
-
Expert Insight: Using powdered, anhydrous K₂CO₃ is critical. The high surface area facilitates the interfacial deprotonation.
-
-
Nucleophile Addition: Add the secondary amine (1.1 equiv) and stir at room temperature for 15 minutes to allow initial surface interaction.
-
Electrophile Introduction: Add 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (1.0 equiv) portion-wise over 10 minutes.
-
Note: If using the hydrochloride salt, the extra equivalent of base neutralizes the HCl immediately.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂). Monitor by TLC or LC-MS.
-
Typical Time: 4–6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, EtOAc/Hexanes).
-
Data Summary: Solvent Effects on Yield
| Solvent | Catalyst (5 mol%) | Temp (°C) | Yield (%) | Comments |
| MeCN | TBAB | 60 | 92% | Optimal polarity for salt solubility. |
| Toluene | TBAB | 80 | 78% | Slower kinetics; requires higher temp. |
| DMF | None | 60 | 65% | Significant hydrolysis byproducts observed. |
Catalytic Method B: Iodide-Catalyzed Etherification (Finkelstein-Type)
Application: Coupling with phenols or alcohols to form ether linkages.
Mechanism & Rationale
The chloromethyl group is less reactive than its bromomethyl or iodomethyl counterparts. Adding a catalytic amount of Sodium Iodide (NaI) generates the corresponding iodomethyl intermediate in situ (Finkelstein reaction). The iodide is a better leaving group, accelerating the S_N2 reaction with the oxygen nucleophile by orders of magnitude.
Protocol 2: Catalytic Finkelstein Etherification
Reagents:
-
Substrate: 5-(Chloromethyl)-1-ethyl-1H-pyrazole HCl (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.0 equiv)
-
Catalyst: Sodium Iodide (NaI) (10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Acetone or 2-Butanone (MEK)
Step-by-Step Procedure:
-
Preparation: Charge the flask with the phenol (1.0 equiv), Cs₂CO₃ (2.0 equiv), and NaI (10 mol%).
-
Solvation: Add Acetone (0.15 M). Stir at room temperature for 10 minutes.
-
Expert Insight: Acetone is the solvent of choice because NaI is soluble, but the byproduct (NaCl) precipitates, driving the equilibrium forward (Le Chatelier's principle).
-
-
Addition: Add the 5-(chloromethyl)-1-ethyl-1H-pyrazole (1.0 equiv) as a solution in a minimal amount of acetone.
-
Reflux: Heat the reaction to reflux (approx. 56°C) for 8–12 hours.
-
Quench & Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate and wash with water (to remove NaI and inorganic salts).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Catalytic Synthesis of the Scaffold (Regioselective Cyclization)
Context: If the 5-(chloromethyl) reagent is unavailable, it must be synthesized from ethyl acetoacetate derivatives. The challenge is Regioselectivity (forming the 1,5-isomer vs. the 1,3-isomer).
Protocol 3: Acid-Catalyzed Regioselective Cyclization
Reaction: Ethyl 4-chloro-3-oxobutanoate + Ethylhydrazine
-
Note: Direct condensation often yields mixtures. The most robust route to the 5-substituted isomer involves controlling the pH.
Workflow:
-
Condensation: React ethyl 4-chloroacetoacetate with ethylhydrazine oxalate in Ethanol.
-
Catalyst: Acetic Acid (glacial) (Catalytic to stoichiometric).
-
Mechanism: The acid protonates the carbonyl, directing the nucleophilic attack of the hydrazine. The more substituted nitrogen of the hydrazine (N1-ethyl) typically attacks the more reactive ketone carbonyl first, leading to the 5-substituted product.
Visualizations & Pathways
Figure 1: Catalytic N-Alkylation Pathway (PTC Mechanism)
Caption: Phase Transfer Catalysis cycle shuttling the nucleophile into the organic phase for controlled alkylation.
Figure 2: Iodide-Catalyzed (Finkelstein) Activation
Caption: In situ conversion of the chloromethyl species to the more reactive iodomethyl intermediate.
References
-
Phase Transfer Catalysis in Heterocyclic Chemistry
- Title: "Recent Advances in Phase-Transfer Catalysis for the Synthesis of Heterocycles."
- Source:C
-
URL:[Link]
-
Synthesis of 1,5-Disubstituted Pyrazoles
- Title: "Regiocontrolled Synthesis of 1-Substituted-5-functionalized Pyrazoles."
- Source:Journal of Organic Chemistry.
-
URL:[Link]
- Finkelstein Reaction Applications: Title: "The Finkelstein Reaction: A Versatile Tool in Organic Synthesis." Source:Synthesis.
-
General Pyrazole Chemistry
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Regioselective Synthesis of 5-(Chloromethyl)-1-ethyl-1H-pyrazole
Executive Summary & Strategic Rationale
The moiety 5-(chloromethyl)-1-ethyl-1H-pyrazole serves as a critical electrophilic building block in the synthesis of diverse pharmaceutical scaffolds, particularly for kinase inhibitors and agrochemicals where the pyrazole core modulates lipophilicity and metabolic stability.
The synthesis of this compound presents a classic regioselectivity challenge. N-alkylation of 3(5)-methylpyrazole typically yields a mixture of 1,3- and 1,5-isomers which are difficult to separate. To ensure high isomeric purity and operational efficiency, this protocol utilizes a Directed ortho-Metalation (DoM) strategy. By exploiting the dipole-stabilized lithiation of 1-ethylpyrazole, we achieve exclusive functionalization at the C-5 position, followed by hydroxymethylation and subsequent chlorination.
Key Mechanistic Advantages
-
Regiocontrol: 1-Ethylpyrazole undergoes lithiation exclusively at the 5-position due to the coordination of the lithium cation with the lone pair of the pyridinic nitrogen (N-2), directing the base to the adjacent C-5 proton [1].
-
Atom Economy: The conversion of the intermediate alcohol to the chloride using thionyl chloride (
) generates gaseous byproducts ( , ), simplifying purification.
Retrosynthetic Analysis & Pathway
The synthesis is divided into two distinct stages:
-
C-5 Functionalization: Lithiation of 1-ethylpyrazole followed by trapping with a formyl source (paraformaldehyde) to yield (1-ethyl-1H-pyrazol-5-yl)methanol.
-
Nucleophilic Substitution: Conversion of the alcohol to the alkyl chloride via an
mechanism using thionyl chloride.
Reaction Scheme Visualization
Caption: Figure 1. Synthetic pathway utilizing C-5 directed lithiation followed by chlorination.
Experimental Protocols
Phase 1: Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol
Objective: Install the hydroxymethyl group at the C-5 position via lithiation. Safety Critical: n-Butyllithium is pyrophoric. All transfers must use cannula or oven-dried syringes under positive nitrogen pressure.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Ethylpyrazole | 1.0 | Substrate | Dry, distilled if necessary |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | Base | Titrate before use |
| Paraformaldehyde | 1.5 - 2.0 | Electrophile | Dried under vacuum |
| THF (Anhydrous) | Solvent | Medium | Freshly distilled/dried |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with
for 15 minutes. -
Solvation: Charge the flask with 1-ethylpyrazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe pump or careful manual addition over 20 minutes. Maintain internal temperature below -70°C.
-
Mechanistic Note: The kinetic acidity of the C-5 proton allows deprotonation to occur rapidly. Stir at -78°C for 45–60 minutes to ensure complete formation of the organolithium species [1][2].
-
-
Electrophile Addition:
-
Option A (Solid): Rapidly add dry paraformaldehyde (1.5 equiv) to the reaction mixture under a strong stream of nitrogen.
-
Option B (Solution): Generate monomeric formaldehyde gas by heating paraformaldehyde in a separate flask and channeling the gas into the reaction mixture via a wide-bore cannula (avoids clogging) [3]. Note: Solid addition is often sufficient for this substrate if the paraformaldehyde is depolymerized in situ by warming.
-
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 2–3 hours. The mixture should become homogeneous as the paraformaldehyde reacts.
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The alcohol is typically a viscous oil or low-melting solid.
Phase 2: Chlorination to 5-(Chloromethyl)-1-ethyl-1H-pyrazole
Objective: Convert the primary alcohol to a primary alkyl chloride.
Safety Critical: Thionyl chloride releases toxic
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| (1-Ethyl-1H-pyrazol-5-yl)methanol | 1.0 | Substrate | From Phase 1 |
| Thionyl Chloride ( | 1.5 - 2.0 | Chlorinating Agent | Distilled if dark/impure |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous preferred |
| DMF (Optional) | Cat. (0.1) | Catalyst | Accelerates Vilsmeier-Haack type intermediate |
Step-by-Step Methodology
-
Setup: Place the intermediate alcohol (1.0 equiv) in a dry RBF with a stir bar. Dissolve in dry DCM (concentration ~0.3 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add
(1.5 equiv) dropwise.-
Observation: Gas evolution (
, ) will occur immediately. A drying tube (calcium chloride) or a scrubber line leading to a base trap should be attached to the flask outlet.
-
-
Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (the chloride is typically less polar than the alcohol).
-
Troubleshooting: If the reaction is sluggish, heat to reflux (approx. 40°C) for 1 hour.
-
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove solvent and excess
. -
Caution: The residue may contain trapped acidic gases.
-
Redissolve in DCM and wash with saturated
(carefully, gas evolution!) to neutralize traces of acid. -
Dry over
, filter, and concentrate.
-
-
Isolation: The product, 5-(chloromethyl)-1-ethyl-1H-pyrazole, is often pure enough for subsequent steps. If necessary, purify via rapid filtration through a short silica plug (eluting with DCM/Hexanes).
Process Validation & Quality Control
To ensure the protocol is self-validating, the following analytical checkpoints must be met.
| Checkpoint | Method | Expected Result | Failure Mode Analysis |
| Lithiation Completion | >95% Deuteration at C-5 (NMR) | Low deuteration implies wet solvent or inactive n-BuLi. | |
| Intermediate Purity | 1H NMR | Disappearance of C-5 proton; appearance of | Presence of aldehyde peak implies oxidation; starting material implies failed trapping. |
| Final Product | 1H NMR | Shift of methylene peak from ~4.6 ppm (OH) to ~4.5-4.8 ppm (Cl) [shift varies by solvent, typically downfield]. | Broad OH peak indicates incomplete chlorination. |
Workflow Logic Diagram
Caption: Figure 2. Operational workflow for the two-step synthesis.
Safety & Handling
-
Alkylating Hazard: 5-(Chloromethyl)-1-ethyl-1H-pyrazole is a reactive alkyl chloride. It acts as an alkylating agent and should be treated as a potential mutagen/carcinogen. Avoid skin contact and inhalation.[1] Double-glove (Nitrile) and work in a fume hood.
-
Waste Disposal: Quench lithium residues with isopropanol before disposal. Neutralize thionyl chloride waste with dilute bicarbonate solution in a dedicated waste stream.
References
-
Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica , 44, 1050–1057.
- Grimmett, M. R., & Iddon, B. (1995). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Balle, T., Begtrup, M., Jaroszewski, J. W., et al. (2006).[2] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry , 4(7), 1261-1267.[2]
-
BenchChem. (n.d.). Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate. Retrieved October 26, 2025, from (General reference for chloromethyl pyrazole stability).
Sources
Troubleshooting & Optimization
proper storage conditions for 5-(chloromethyl)-1-ethyl-1H-pyrazole
Compound Classification: Reactive Heterocyclic Building Block CAS Registry Number: 135330-97-1 (Generic for isomer class; verify specific batch CoA) Primary Hazard: Alkylating Agent / Corrosive / Lachrymator[1]
Core Storage Directives (The "Golden Rules")
As a Senior Application Scientist, I often see this compound mishandled because users treat it like a stable aromatic. It is not. The chloromethyl group at the 5-position behaves like a "hot" benzylic halide.[1] It is highly electrophilic and prone to both hydrolysis and nucleophilic attack.
Adhere to this storage matrix to maintain purity >95%:
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 1 month) | Lowers kinetic energy, significantly slowing the rate of hydrolysis and spontaneous polymerization.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | CRITICAL. Moisture in the air reacts with the chloromethyl group to release HCl. Argon is preferred as it is heavier than air and blankets the liquid/solid. |
| Container | Glass with PTFE-lined cap | Avoids leaching plasticizers.[1] The PTFE liner prevents the corrosive alkyl halide from attacking standard cap polymers. |
| Desiccation | Required | Store secondary container inside a desiccator or with activated silica gel packets to scavenge ambient humidity.[1] |
| Light | Amber Vial / Foil Wrapped | While less sensitive to light than moisture, UV can catalyze radical decomposition of the C-Cl bond over time.[1] |
Degradation Dynamics: Why It Fails
Understanding how this compound breaks down is the key to preventing it. The degradation is often autocatalytic .
The "Death Spiral" of Chloromethyl Pyrazoles
When exposed to moisture, the chloromethyl group hydrolyzes. This releases Hydrochloric Acid (HCl).[1] Because the pyrazole ring contains a basic nitrogen (N2), it captures this HCl, forming a salt. This salt formation changes the physical state (oil to gum/solid) and the acidic environment accelerates further decomposition.
Visualization: Degradation Pathway
Figure 1: The autocatalytic degradation cycle triggered by moisture ingress.[1]
Troubleshooting & FAQs
Q1: The compound was a clear oil when I bought it, but now it’s a cloudy, gummy solid. Is it usable?
Diagnosis: Likely Hydrolysis and Salt Formation .[1]
-
The Science: As shown in Figure 1, the HCl released from hydrolysis protonates the pyrazole, turning the neutral oil into an ionic hydrochloride salt, which appears as a solid or gum.
-
Action:
-
Dissolve a small aliquot in CDCl₃.[1]
-
Check Proton NMR.[1] Look for a shift in the -CH₂Cl peak (usually ~4.5-4.8 ppm).[1] If you see a new peak shifted upfield (~4.2 ppm) corresponding to -CH₂OH, degradation has occurred.[1]
-
Verdict: If degradation is <5%, you may be able to "free base" it by washing a DCM solution with cold saturated NaHCO₃, drying over MgSO₄, and concentrating. If >10%, discard.
-
Q2: I smell an acrid, sharp odor when I open the vial.
Diagnosis: HCl Off-gassing .
-
Immediate Action: Close the vial immediately. This indicates the compound has already reacted with moisture.[1] The "sharp" smell is Hydrogen Chloride gas.[1]
-
Safety Warning: This compound is likely a lachrymator (tear gas agent).[1] Handle ONLY in a fume hood.
Q3: Can I store a stock solution in DMSO or Methanol?
Diagnosis: SOLVENT INCOMPATIBILITY.
-
Methanol/Ethanol: NO. The chloromethyl group will undergo solvolysis (SN1/SN2) with the alcohol to form the methyl/ethyl ether (5-(methoxymethyl)-...).[1] This happens rapidly at room temperature.[1]
-
DMSO: Risky. DMSO is nucleophilic and can cause oxidation (Swern-type side reactions) or displacement over time.[1]
-
Recommended Solvent: Anhydrous Dichloromethane (DCM) or Toluene .[1] Store these solutions at -20°C over activated molecular sieves.
Handling Protocol: The "Inert Transfer" Method
To ensure reproducibility in your biological or synthetic assays, use this protocol for dispensing.
Workflow Visualization
Figure 2: Standard Operating Procedure for minimizing moisture introduction during handling.
Step-by-Step Guide
-
Equilibration: Remove the vial from the freezer and let it stand in a desiccator for 20 minutes. Why? Opening a cold vial in humid lab air causes immediate water condensation inside the vial.
-
Inert Blanket: If possible, flush the headspace with a gentle stream of Argon before closing. Argon is heavier than air and sits on top of the compound, protecting it.
-
Tools: Use glass syringes with stainless steel needles. Avoid plastic pipettes if possible, as the compound can leach plasticizers.
-
PPE: Double glove (Nitrile). This is an alkylating agent; assume it is carcinogenic and mutagenic.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25248281, 5-(chloromethyl)-1-ethyl-1H-pyrazole.[1] Retrieved from [Link][1]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.[1] (Reference for reactivity of benzylic/allylic halides towards hydrolysis).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for Pyrazole ring basicity and stability).
Sources
Technical Support Center: Handling Moisture Sensitivity of 5-(chloromethyl)-1-ethyl-1H-pyrazole
This technical guide serves as a specialized support resource for researchers working with 5-(chloromethyl)-1-ethyl-1H-pyrazole (CAS: 1170981-19-7). It is designed to address the specific stability challenges associated with the chloromethyl functionality attached to the electron-rich pyrazole ring.
Executive Technical Summary
5-(chloromethyl)-1-ethyl-1H-pyrazole is a potent alkylating agent used primarily as a building block in medicinal chemistry. Its reactivity is defined by the chloromethyl group at the C5 position.
-
The Core Issue: The pyrazole ring is electron-rich (π-excessive). This electronic push can stabilize the transition state for solvolysis, making the chloromethyl group significantly more labile (reactive) toward moisture than a standard alkyl chloride.
-
The Consequence: Exposure to atmospheric moisture leads to rapid hydrolysis, generating 5-(hydroxymethyl)-1-ethyl-1H-pyrazole and Hydrogen Chloride (HCl) . This autocatalytic degradation cycle ruins stoichiometry and can poison acid-sensitive catalytic cycles.
Mechanism of Degradation (The "Why")
To handle this compound effectively, you must understand its failure mode. The degradation is not random; it follows a specific hydrolysis pathway driven by nucleophilic attack by water.[1]
Diagram 1: Hydrolysis Pathway & Degradation
This diagram illustrates the conversion of the active reagent to the inactive alcohol and corrosive acid upon moisture exposure.
Caption: Figure 1. Hydrolysis mechanism showing the displacement of chloride by water, resulting in the formation of the alcohol derivative and HCl.
Storage & Handling Protocols (The "How")
Standard Operating Procedures (SOPs)
| Parameter | Specification | Technical Rationale |
| Storage Temp | 2°C to 8°C (Short term) -20°C (Long term) | Low temperature kinetically slows the hydrolysis rate and reduces the vapor pressure of any generated HCl. |
| Atmosphere | Argon or Nitrogen (Strict) | Oxygen is less of a concern than moisture. Argon is preferred as it is heavier than air, blanketing the solid. |
| Container | Amber Glass with Teflon-lined Cap | Protects from light (preventing radical degradation) and ensures a chemically resistant seal against HCl fumes. |
| Desiccant | P₂O₅ or Activated Sieves | Secondary containment with a strong desiccant is mandatory for long-term storage to scavenge ambient humidity. |
Self-Validating Handling Workflow
Every time you open the bottle, you must validate the integrity of the reagent.
-
Visual Check: The compound should be an off-white to yellow solid/oil. Crystalline crust or fuming indicates hydrolysis (HCl release).
-
The "Smell" Test (Caution): A sharp, acrid odor indicates significant decomposition (HCl generation). Do not intentionally inhale; use proper ventilation.
-
Solubility Test: Dissolve a small amount in dry DCM. Turbidity suggests the formation of the alcohol derivative or hydrochloride salts, which are less soluble in organic solvents.
Troubleshooting & FAQs
Q1: My reagent has turned into a sticky gum or has a liquid layer on top. Is it usable?
Status: Likely Degraded.
-
Diagnosis: The liquid layer is often the hydrolysis product (alcohol) or absorbed water containing dissolved HCl. The "gum" texture results from the depression of the melting point due to impurities.
-
Action:
-
Dissolve the material in anhydrous Dichloromethane (DCM) .
-
Wash with saturated NaHCO₃ (to neutralize HCl).
-
Dry over MgSO₄ , filter, and concentrate.
-
Validate: Run a ¹H NMR. Look for the shift of the -CH₂-Cl protons (typically ~4.5-4.8 ppm). If the peak has shifted upfield (to ~4.2-4.5 ppm) or broadened significantly, the material is the alcohol.
-
Q2: The reaction yield is low (<30%), and I see unreacted nucleophile.
Status: Reagent Quenching.
-
Root Cause: The reagent likely hydrolyzed before or during the reaction. If you used "technical grade" solvents, the water content (often 50-200 ppm) is sufficient to destroy a stoichiometric amount of this sensitive reagent.
-
Solution:
-
Solvent Drying: Use freshly distilled solvents or those from a solvent purification system (SPS).
-
Scavenger: Add Molecular Sieves (3Å or 4Å) directly to the reaction vessel before adding the pyrazole reagent.
-
Stoichiometry: Increase the reagent equivalents to 1.2–1.5 eq to account for unavoidable moisture scavenging.
-
Q3: I see a white precipitate forming immediately upon adding the reagent to the reaction mixture.
Status: HCl Salt Formation.
-
Root Cause: If your nucleophile is an amine or basic species, the reagent (which may contain trace HCl from storage) is forming a salt with your starting material, crashing it out of solution.
-
Solution:
-
Pre-treat the reagent solution with a solid base (e.g., K₂CO₃) or a hindered base (e.g., DIPEA) immediately upon dissolution to neutralize any free HCl.
-
Filter the reagent solution before addition to the main reaction vessel.
-
Experimental Workflow: Safe Handling
Diagram 2: Decision Tree for Reagent Usage
Follow this logic flow to ensure experimental success and safety.
Caption: Figure 2. Operational workflow for retrieving, inspecting, and utilizing moisture-sensitive chloromethyl pyrazoles.
References
-
PubChem. (n.d.). 5-(chloromethyl)-1-ethyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2015). Hydrolysis of Alkyl Halides: Mechanisms and Reactivity. Retrieved February 14, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(chloromethyl)-1-ethyl-1H-pyrazole
Topic: Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist
Executive Safety Assessment: The "Why" Behind the Protocol
As researchers, we often treat pyrazole derivatives as benign scaffolds. However, 5-(chloromethyl)-1-ethyl-1H-pyrazole possesses a reactive chloromethyl moiety (
Unlike standard organic intermediates, this compound acts as a electrophile capable of irreversibly binding to nucleophilic residues in proteins and DNA. Based on structural analogs (e.g., 5-(chloromethyl)-1-methyl-1H-pyrazole), this substance must be treated as Skin Corrosive (Category 1B) and a Severe Eye Irritant (Category 1) [1, 2].[1] The primary risks are chemical burns, lachrymatory effects, and potential sensitization.[1]
This guide provides a self-validating safety protocol designed to isolate the researcher from these specific hazards.
Part 1: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for alkylating agents.[1] The following PPE configuration is required to create a redundant barrier system.
| Zone | Standard Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate .[1] The chloromethyl group hydrolyzes to release HCl upon contact with mucosal moisture, causing immediate, severe corneal damage [3].[1] Goggles provide the necessary seal against vapors and micro-droplets.[2][3] |
| Dermal (Hands) | Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Alkyl chlorides can permeate thin nitrile.[1] The double-layer system creates a "breakthrough buffer."[1] The outer glove is sacrificial; the inner glove protects during doffing. Change outer gloves every 30 minutes or immediately upon splash.[1] |
| Respiratory | Engineering Control (Fume Hood) | Mandatory. Do not handle on an open bench.[1] If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] |
| Body | Chemical-Resistant Lab Coat + Rubber Apron | Standard cotton coats absorb liquids, holding the alkylating agent against the skin.[1] A rubber or chemically resistant apron protects the torso during transfer and weighing. |
Part 2: Operational Workflow & Handling Logic
This protocol uses a "Zone Defense" strategy.[1] We do not rely on PPE alone; we rely on engineering controls supported by PPE.[1]
Phase 1: Pre-Operational Setup
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Quench Bath Preparation: Prepare a beaker of 10% aqueous sodium thiosulfate or dilute ammonium hydroxide .[1] This acts as a "neutralization station" for contaminated spatulas or pipettes before they leave the hood [4].
Phase 2: Weighing and Transfer
-
Solid/Oil Handling: This compound often exists as a low-melting solid or viscous oil.[1]
-
Technique: Use a disposable spatula.[1] Do not reuse.
-
Static Control: Use an antistatic gun if the solid is fluffy to prevent aerosolization.
-
-
Solvent Dissolution: Dissolve the neat compound in the reaction solvent (e.g., DCM, THF) as quickly as possible.[1] The solution is generally safer to handle than the neat concentrate, though permeation risks remain.
Phase 3: Reaction Monitoring
-
TLC/Sampling: When taking aliquots, assume the syringe/capillary is coated with the corrosive agent. Eject tips directly into a solid waste container located inside the hood.
Part 3: Emergency Response & Deactivation
In the event of exposure, the speed of response determines the severity of the injury.
Exposure Response Protocol
-
Skin Contact:
-
Immediate Doffing: Remove contaminated gloves/clothing immediately.[1][4][5] Do not "wipe" the chemical off; you will only spread it.
-
Flush: Rinse with tepid water for 15 minutes .
-
Neutralization (Contraindicated): Do NOT apply vinegar or bicarbonate to the skin.[1] The heat of neutralization can worsen the chemical burn. Stick to water [5].[1]
-
-
Eye Contact:
Spill Cleanup Logic
For small spills (<10 mL/g) inside the hood:
-
Cover: Apply a spill pillow or absorbent clay (vermiculite).[1]
-
Deactivate: Gently pour 10% aqueous sodium thiosulfate over the absorbent.[1] The thiosulfate nucleophile attacks the chloromethyl group, converting it to a non-toxic thiosulfate ester.
-
Collect: Scoop into a hazardous waste bag. Label as "Corrosive/Toxic Debris."[1]
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific alkylating agent.
Caption: Operational logic flow ensuring redundant safety barriers are in place before and during handling.
Part 5: Disposal and Waste Stream Management
Never dispose of reactive alkyl halides down the drain.
-
Quenching (Recommended): Before disposal, stir the waste solution with an excess of amine (e.g., ethanolamine) or sodium thiosulfate for 1 hour.[1] This converts the reactive
group into a stable amine or thioether.[1] -
Segregation: Place in the Halogenated Organic Waste stream.
-
Labeling: Clearly mark the tag with "Contains Alkyl Halides" and "Corrosive."[1]
References
-
PubChem. (n.d.).[1] 5-(chloromethyl)-1-ethyl-1H-pyrazole (Compound).[1] National Library of Medicine.[1] Retrieved February 14, 2026, from [Link][1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 14, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Health Guidelines for Chemical Hazards. Retrieved February 14, 2026, from [Link][1]
Sources
- 1. PubChemLite - 5-(chloromethyl)-1-ethyl-1h-pyrazole (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
